2,3,4-Trifluoro-5-sulfamoylbenzoic acid
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Overview
Description
2,3,4-Trifluoro-5-sulfamoylbenzoic acid is a chemical compound with the molecular formula C7H4F3NO4S and a molecular weight of 255.17 g/mol . This compound is characterized by the presence of trifluoromethyl and sulfamoyl groups attached to a benzoic acid core. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,3,4-trifluorobenzoic acid with sulfamoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 2,3,4-Trifluoro-5-sulfamoylbenzoic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trifluoro-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl and sulfamoyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
2,3,4-Trifluoro-5-sulfamoylbenzoic acid is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is employed in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,4-Trifluoro-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl and sulfamoyl groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
2,3,4-Trifluorobenzoic Acid: Lacks the sulfamoyl group, resulting in different chemical properties and reactivity.
5-Sulfamoylbenzoic Acid: Lacks the trifluoromethyl groups, leading to variations in its chemical behavior and applications.
Uniqueness: 2,3,4-Trifluoro-5-sulfamoylbenzoic acid is unique due to the presence of both trifluoromethyl and sulfamoyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,3,4-trifluoro-5-sulfamoylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO4S/c8-4-2(7(12)13)1-3(16(11,14)15)5(9)6(4)10/h1H,(H,12,13)(H2,11,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNGJNHKOKJXAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1S(=O)(=O)N)F)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2090303-92-5 |
Source
|
Record name | 2,3,4-trifluoro-5-sulfamoylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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